molecular formula C18H18N4O4 B360304 1-[[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea CAS No. 890326-98-4

1-[[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea

Cat. No.: B360304
CAS No.: 890326-98-4
M. Wt: 354.4g/mol
InChI Key: XXLORXKRLUPQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-phenylurea is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-phenylurea typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide under cyclization conditions.

    Coupling with phenylurea: The oxadiazole intermediate is then coupled with phenylurea using a suitable coupling agent such as carbodiimide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-phenylurea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.

    Agricultural Chemistry: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-phenylurea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.

    Mescaline: Another compound with a similar phenethylamine backbone but different functional groups.

Uniqueness

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-phenylurea is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields where specific molecular interactions are crucial.

Properties

CAS No.

890326-98-4

Molecular Formula

C18H18N4O4

Molecular Weight

354.4g/mol

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea

InChI

InChI=1S/C18H18N4O4/c1-24-14-9-8-12(10-15(14)25-2)17-21-16(26-22-17)11-19-18(23)20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,19,20,23)

InChI Key

XXLORXKRLUPQJL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.